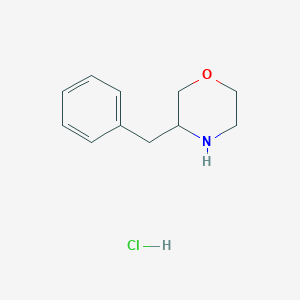

3-Benzylmorpholine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Benzylmorpholine hydrochloride (3-BzM-HCl) is a compound belonging to the morpholine family. It is a white, crystalline solid with a melting point of 139-140°C and a molecular weight of 186.6 g/mol. It is a highly polar compound and is soluble in water and ethanol. 3-BzM-HCl is a widely used reagent in organic synthesis, particularly in the preparation of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals, and as a catalyst in the polymerization of vinyl monomers.

Scientific Research Applications

Chemokine Receptor Antagonists

3-Benzylmorpholine derivatives have been explored for their potential as CCR3 chemokine receptor antagonists. These compounds, including closely related acyl and urea derivatives of 2-aminomethyl-4-benzylmorpholine, demonstrate high affinities in the 10 – 100 pM range. They are primarily researched for their potential applications in treating inflammatory diseases such as asthma and allergic rhinitis, with some compounds reaching Phase II clinical trials for these conditions (Expert Opinion on Therapeutic Patents, 2004).

Ring-Opening Polymerization

The compound has been used in the synthesis of a 3-benzylmorpholine-2,5-dione monomer from the natural amino acid l-phenylalanine. This monomer underwent ring-opening polymerization to create a well-defined poly(ester amide) homopolymer, hinting at its potential use in creating novel polyesteramides for drug delivery vehicles, especially for hydrophobic drugs featuring aromatic moieties (Macromolecular rapid communications, 2022).

Extraction of Uranium

N-Decanoylmorpholine, a derivative, has been utilized as a novel extractant for HNO3 and U(VI) from aqueous nitric acid media. This showcases its potential application in the nuclear industry, particularly in the extraction and processing of uranium (Nuclear Techniques, 2002).

Synthesis of Benzomorpholine Derivatives

The compound is instrumental in the synthesis of various benzomorpholine derivatives, which are crucial in pharmaceutical research and development. Techniques like controllable synthesis of 2- and 3-aryl-benzomorpholines, tandem amination/oxetane ring opening towards benzomorpholines, and intramolecular reductive amination strategies highlight the compound's versatility in organic chemistry and drug development processes (Chemical communications, 2020), (The Journal of organic chemistry, 2021), (Tetrahedron, 2010).

Safety and Hazards

When handling 3-Benzylmorpholine hydrochloride, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name |

3-benzylmorpholine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11;/h1-5,11-12H,6-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBSZAVJNVJGHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)